molecular formula C7H11NO B2558374 Bicyclo[2.1.1]hexane-1-carboxamide CAS No. 89775-15-5

Bicyclo[2.1.1]hexane-1-carboxamide

Cat. No. B2558374
CAS RN: 89775-15-5
M. Wt: 125.171
InChI Key: PPKKDAMYZDDHQE-UHFFFAOYSA-N
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Description

Bicyclo[2.1.1]hexane-1-carboxamide is a type of saturated three-dimensional carbocycle . It has gained increasing prominence in synthetic and medicinal chemistry . In particular, bicyclo[2.1.1]hexanes (BCHs) have been identified as the molecular replacement for benzenes .


Synthesis Analysis

The synthesis of Bicyclo[2.1.1]hexane-1-carboxamide involves a stepwise two-electron formal [2+3] cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes (BCBs) under Lewis acid catalysis . This reaction features wide functional group tolerance for silyl enol ethers, allowing the efficient construction of two vicinal quaternary carbon centers and a silyl-protected tertiary alcohol unit in a streamlined fashion .


Molecular Structure Analysis

The molecular structure of Bicyclo[2.1.1]hexane-1-carboxamide is characterized by its bicyclic nature. The structure is highly saturated and three-dimensional . It has been identified as a molecular replacement for benzenes .


Chemical Reactions Analysis

The chemical reactions involving Bicyclo[2.1.1]hexane-1-carboxamide are characterized by a stepwise two-electron formal [2+3] cycloaddition . This reaction is facilitated by the use of silyl enol ethers and bicyclo[1.1.0]butanes (BCBs) under Lewis acid catalysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of Bicyclo[2.1.1]hexane-1-carboxamide are largely determined by its saturated and three-dimensional structure . This structure allows for a wide range of functional group tolerance in chemical reactions .

Future Directions

Bicyclo[2.1.1]hexane-1-carboxamide and other similar saturated three-dimensional carbocycles are gaining increasing prominence in synthetic and medicinal chemistry . They are being explored as potential molecular replacements for benzenes . Future research will likely focus on expanding the functional group tolerance of these compounds and exploring their potential applications in various fields .

properties

IUPAC Name

bicyclo[2.1.1]hexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c8-6(9)7-2-1-5(3-7)4-7/h5H,1-4H2,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKKDAMYZDDHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[2.1.1]hexane-1-carboxamide

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